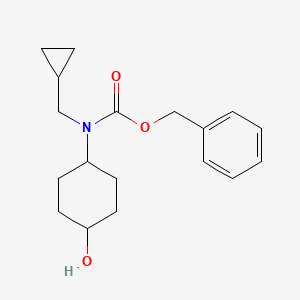![molecular formula C9H6BrClO4 B13490780 Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is an organic compound with the molecular formula C9H6BrClO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorocarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate to introduce the bromine atom at the 3-position. This is followed by the introduction of the chlorocarbonyl group through a reaction with phosgene or a similar chlorinating agent under controlled conditions. The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorocarbonyl groups can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Reduction: Hydroxybenzoates.
Oxidation: Carboxylic acids or quinones.
Applications De Recherche Scientifique
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: As a precursor for the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorocarbonyl groups are key sites for chemical reactions, allowing the compound to interact with various molecular targets. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(chlorocarbonyl)benzoate
- 3-Bromo-5-methylbenzoic acid
- Methyl 3-bromo-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is unique due to the presence of both bromine and chlorocarbonyl groups on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one of these functional groups.
Propriétés
Formule moléculaire |
C9H6BrClO4 |
|---|---|
Poids moléculaire |
293.50 g/mol |
Nom IUPAC |
methyl 3-bromo-5-carbonochloridoyloxybenzoate |
InChI |
InChI=1S/C9H6BrClO4/c1-14-8(12)5-2-6(10)4-7(3-5)15-9(11)13/h2-4H,1H3 |
Clé InChI |
TYXFIHAERFFBGB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)Br)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




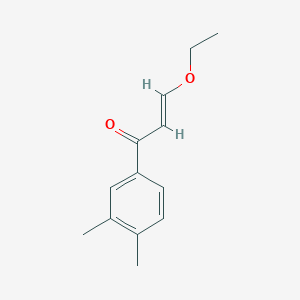
![1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)
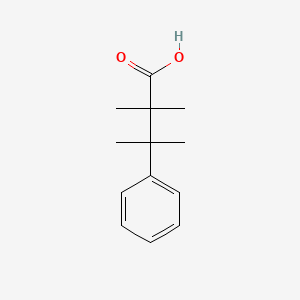
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13490739.png)
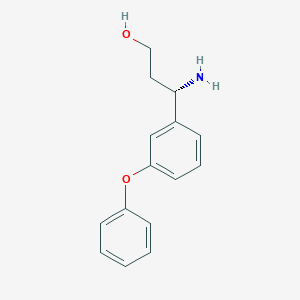
![4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)

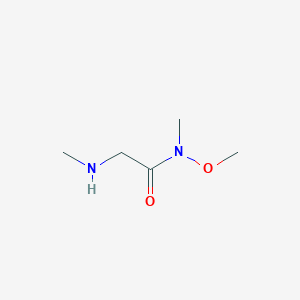
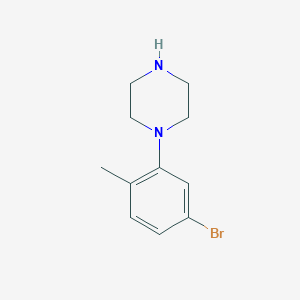

![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)
